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molecular formula C18H15NO B1243323 Unii-IS4M82C29X CAS No. 217318-90-6

Unii-IS4M82C29X

Cat. No. B1243323
M. Wt: 261.3 g/mol
InChI Key: GBHFDPQPLXKNIU-UHFFFAOYSA-N
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Patent
US06075036

Procedure details

A solution of 1-ethyl-2-(4-methoxyphenyl)pyrrolo[2,1,5-cd]indolizine (Compound 34) (0.77 g, 2.79 mmol) in 25 ml of dry dichloromethane was stirred under a nitrogen atmosphere and aluminium chloride (2.23 g, 16.7 mmol) was added in portions. When the addition was complete, ethanethiol (1.25 ml, 16.7 mmol) was added, and stirring was continued for half an hour. The mixture was cooled in an ice bath followed by the addition of tetrahydrofuran (15 ml), 6M hydrochloric acid (3 ml), water (50 ml) and ethyl acetate (100 ml). The organic phase was separated and evaporated to leave a residue which was chromatograped over silica gel with toluene/ethyl acetate (4:1) as eluent. The proper fractions were collected and evaporated, and the residue was triturated with a mixture of ether (2 ml) and petroleum ether (5 ml) to afford 0.32 g (44%) of the title compound. M.p. 104-05° C. 1H-NMR (DMSO-d6, 200 MHz) δ: 1.41 (t, 3H), 3.22 (q, 2H), 6.98 (d, 2H), 7.29 (d, 1H), 7.67 (d, 2H), 7.69(d, 1H), 7.72(t, 1H), 8.05 (d, 1H), 8.10 (d, 1H), 9.68 (s, 1H). (Compound 52).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
1-ethyl-2-(4-methoxyphenyl)pyrrolo[2,1,5-cd]indolizine
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
Compound 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:11]2[N:6]3[C:7](=[CH:12][CH:13]=[C:5]3[C:4]=1[C:14]1[CH:19]=[CH:18][C:17]([O:20]C)=[CH:16][CH:15]=1)[CH:8]=[CH:9][CH:10]=2)[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].C(S)C.Cl>ClCCl.C1(C)C=CC=CC=1.C(OCC)(=O)C.C(OCC)(=O)C.O.O1CCCC1>[CH2:1]([C:3]1[C:11]2[N:6]3[C:7](=[CH:12][CH:13]=[C:5]3[C:4]=1[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)[CH:8]=[CH:9][CH:10]=2)[CH3:2] |f:1.2.3.4,8.9|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-ethyl-2-(4-methoxyphenyl)pyrrolo[2,1,5-cd]indolizine
Quantity
0.77 g
Type
reactant
Smiles
C(C)C1=C(C=2N3C(C=CC=C13)=CC2)C2=CC=C(C=C2)OC
Name
Compound 34
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=2N3C(C=CC=C13)=CC2)C2=CC=C(C=C2)OC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.23 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)S
Step Five
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
WAIT
Type
WAIT
Details
was continued for half an hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
The proper fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with a mixture of ether (2 ml) and petroleum ether (5 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=2N3C(C=CC=C13)=CC2)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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